molecular formula C14H16N2O3S B411181 4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 446308-83-4

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B411181
CAS No.: 446308-83-4
M. Wt: 292.36g/mol
InChI Key: MGTIWRJVMBNZBO-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a pyridin-3-ylmethyl group

Scientific Research Applications

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is used as a precursor in the synthesis of more complex organic compounds for various industrial applications.

Future Directions

The future directions for research on “4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide” could include further investigation into its synthesis methods, chemical reactions, mechanism of action, and potential applications. This would require a thorough review of the relevant scientific literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzenesulfonyl chloride and pyridin-3-ylmethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methoxy-3-methylbenzenesulfonyl chloride is reacted with pyridin-3-ylmethanamine in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridin-3-ylmethyl group can enhance binding affinity through π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
  • 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the methoxy group can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-11-8-13(5-6-14(11)19-2)20(17,18)16-10-12-4-3-7-15-9-12/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTIWRJVMBNZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193420
Record name 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

446308-83-4
Record name 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446308-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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